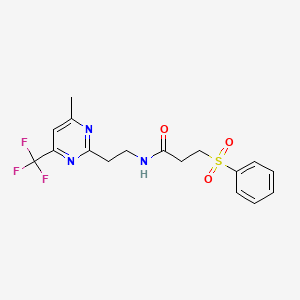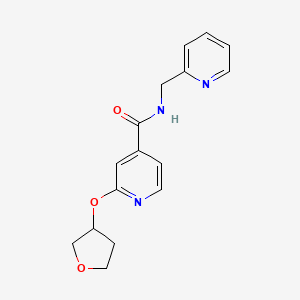
N-(pyridin-2-ylmethyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound N-(pyridin-2-ylmethyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide is a derivative of pyridine and isonicotinamide, which are both important building blocks in medicinal chemistry. Pyridine derivatives are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals. Isonicotinamide, a derivative of nicotinic acid, is frequently employed in crystal engineering due to its ability to form stable hydrogen bonds.
Synthesis Analysis
The synthesis of related pyridine derivatives has been explored in various studies. For instance, salts containing cations of selected pyridine derivatives were synthesized using two methods involving reactions with Fe(NO3)3 · 9H2O or direct reaction with diluted HNO3, as described in one of the papers . Although the specific synthesis of this compound is not detailed, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of pyridine derivatives can be characterized using techniques such as infrared and NMR spectroscopic analyses, and X-ray structure analysis . These methods help in understanding the arrangement of atoms within the molecule and the geometry of the resulting structure. The molecular structure is crucial for determining the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
Pyridine derivatives can participate in various chemical reactions, often acting as ligands to form complexes with metals. For example, N-(Pyridin-2-ylmethylene)isonicotinohydrazide, a related compound, has been shown to form 1:1 complexes with lighter lanthanides, with the reactions being exothermic in nature . This suggests that this compound could also engage in complexation reactions with metals, which could be relevant for its potential applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives can vary widely. For instance, N-(4-pyridyl)isonicotinamide has been found to be an efficient hydrogelator, indicating that it can form hydrogels at certain concentrations . This property is significant for applications in drug delivery and materials science. The thermodynamic parameters of complexation reactions of related compounds have been studied, providing insights into the energetics of these processes . These properties are essential for predicting the behavior of the compound in various environments and for its formulation in pharmaceutical applications.
Scientific Research Applications
Crystal Engineering and Pharmaceutical Co-crystals
Research highlights the utility of carboxamide-pyridine N-oxide heterosynthons, sustained via N-H...O- hydrogen bonding and C-H...O interactions, in assembling isonicotinamide N-oxide into triple helix architectures. This methodology is exploited to synthesize co-crystals of barbiturate drugs, demonstrating the chemical's application in crystal engineering and the development of pharmaceutical co-crystals for potentially improved drug formulations (Reddy, Babu, & Nangia, 2006).
Charge Density Studies in Molecular Complexes
The compound is used in the characterization of polymorphs through X-ray charge density and single-crystal neutron diffraction studies. These studies provide insights into strong O-H...N intermolecular hydrogen bonding, which is essential in understanding the covalent nature and energy of hydrogen bonds in molecular complexes, aiding in the exploration of polymorphism in pharmaceuticals (Schmidtmann et al., 2009).
Solvothermal Synthesis and Supramolecular Structures
Solvothermal reactions involving tetrazole- and pyridyl-containing asymmetric amide ligands with Zn(NO3)2 in the presence of [Mo7O24]6− anions lead to the formation of compounds featuring 3D supramolecular structures. This application demonstrates the compound's role in the development of new materials with potential applications in photocatalysis, electrochemistry, and luminescence (Rong et al., 2016).
Antimicrobial Activities
Synthesis and evaluation of triazole derivatives starting from isonicotinic acid hydrazide, which includes modifications to produce compounds with significant antimicrobial activity. This application showcases the potential of the chemical in contributing to the development of new antimicrobial agents, addressing the growing concern of antibiotic resistance (Mishra et al., 2010).
properties
IUPAC Name |
2-(oxolan-3-yloxy)-N-(pyridin-2-ylmethyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c20-16(19-10-13-3-1-2-6-17-13)12-4-7-18-15(9-12)22-14-5-8-21-11-14/h1-4,6-7,9,14H,5,8,10-11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIYZGLICTZGBCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=NC=CC(=C2)C(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-methoxybenzamide](/img/structure/B2502769.png)
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2502770.png)
![4-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamido)butanoic acid](/img/structure/B2502772.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B2502773.png)
![2-(4-ethoxyphenoxy)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2502774.png)
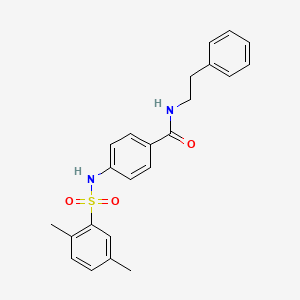
![Methyl 3-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2502776.png)
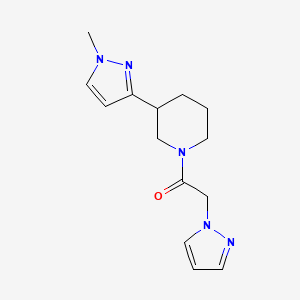
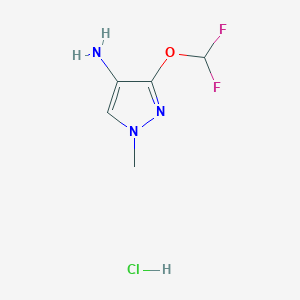
![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-ethylsulfonylbenzamide](/img/structure/B2502779.png)
![Methyl 2-[(15S)-10-methyl-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoate](/img/structure/B2502781.png)
